molecular formula C5H7N3O2S B1278703 4-Amino-3-pyridinesulfonamide CAS No. 75903-62-7

4-Amino-3-pyridinesulfonamide

Cat. No.: B1278703
CAS No.: 75903-62-7
M. Wt: 173.2 g/mol
InChI Key: UYHJMFCJYZHINT-UHFFFAOYSA-N
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Description

4-Amino-3-pyridinesulfonamide is an organic compound with the molecular formula C5H7N3O2S It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonamide group at the 3-position

Scientific Research Applications

4-Amino-3-pyridinesulfonamide has diverse applications in scientific research:

Safety and Hazards

4-Amino-3-pyridinesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Amino-3-pyridinesulfonamide were not found in the available literature, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents .

Mechanism of Action

Target of Action

4-Amino-3-pyridinesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, ion transport, and folate synthesis.

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins. As a result, the growth and multiplication of bacteria are inhibited .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of bacterial growth by this compound leads to the control and elimination of bacterial infections . This makes it a valuable tool in the treatment of a variety of bacterial diseases.

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

4-Amino-3-pyridinesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production. Additionally, this compound interacts with various proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by disrupting their folate synthesis pathway. This disruption leads to impaired DNA synthesis and cell division . In mammalian cells, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydropteroate synthase, which prevents the synthesis of folate, an essential cofactor for DNA synthesis. This inhibition occurs through competitive binding, where this compound competes with the natural substrate of the enzyme . Additionally, it can bind to other biomolecules, leading to changes in their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity to the host organism. At higher doses, it can lead to adverse effects such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage can result in toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to folate synthesis. It interacts with enzymes such as dihydropteroate synthase, leading to the inhibition of folate production . This inhibition affects the overall metabolic flux, as folate is a crucial cofactor in various metabolic reactions, including DNA synthesis and repair .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, depending on its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of this compound can also affect its activity and stability, as different cellular environments can influence its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-pyridinesulfonamide can be synthesized through the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 90°C) for several hours. The product is then precipitated by adjusting the pH and purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-pyridinesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.

Major Products:

    Oxidation: Nitro-3-pyridinesulfonamide.

    Reduction: 3-pyridinesulfonamide.

    Substitution: Halogenated pyridinesulfonamides.

Comparison with Similar Compounds

  • 4-(3-Methylphenyl)amino-3-pyridinesulfonamide
  • Torasemide

Comparison: 4-Amino-3-pyridinesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 4-(3-methylphenyl)amino-3-pyridinesulfonamide, it has a simpler structure, making it easier to synthesize and modify. Torasemide, on the other hand, is a more complex molecule used as a diuretic, highlighting the versatility of pyridinesulfonamide derivatives in different applications .

Properties

IUPAC Name

4-aminopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMFCJYZHINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450392
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-62-7
Record name 4-Amino-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Azido-pyridine-3-sulfonic acid amide (3.75 g, 18.83 mmol) was dissolved in methanol (80 mL). Sodium borohydride (0.712 g, 18.83 mmol) was carefully added portionwise. Vigorous effervescence was observed. The mixture continued to stir at 25° C. for 25 min. The mixture was concentrated in vacuo to a thick yellow sludge. The residue was dissolved in a mixture of ethyl acetate (200 mL) and saturated aqueous ammonium chloride solution (200 mL). The aqueous layer was back extracted with ethyl acetate (6×200 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford the desired product, 4-amino-pyridine-3-sulfonic acid amide (1.8 g, 10.4 mmol, 55%), as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ: 6.63 (2H, bs), 6.68 (1H, d, J=5.4 Hz), 7.40 (2H, bs), 8.06 (1H, d, J=5.5 Hz), 8.43 (1H, s).
Name
4-Azido-pyridine-3-sulfonic acid amide
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15 g of 4-chloropyridine-3-sulfonamide are dissolved in 150 cm3 of concentrated aqueous ammonia. The clear solution is saturated with a stream of gaseous ammonia for exactly half an hour before being introduced into a sealed tube. The tube is placed at 150° C. for 18 hours.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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